3-(3-Methoxyphenyl)propionaldehyde
Overview
Description
. It is characterized by a benzene ring substituted with a methoxy group (-OCH₃) at the 3-position and an aldehyde group (-CHO) at the end of a three-carbon chain. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(3-Methoxyphenyl)propionaldehyde can be synthesized through several methods, including:
Friedel-Crafts Acylation: This involves the reaction of 3-methoxybenzene (m-anisole) with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Oxidation of Alcohols: Another method is the oxidation of 3-(3-methoxyphenyl)propanol using oxidizing agents like chromic acid (H₂CrO₄) or pyridinium chlorochromate (PCC).
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Methoxyphenyl)propionaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form 3-(3-methoxyphenyl)propionic acid.
Reduction: The aldehyde group can be reduced to form 3-(3-methoxyphenyl)propanol.
Substitution Reactions: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Chromic acid (H₂CrO₄), Pyridinium chlorochromate (PCC).
Reduction: Catalytic hydrogenation (H₂) with palladium on charcoal (Pd/C).
Substitution: Nitric acid (HNO₃) for nitration, Bromine (Br₂) for bromination.
Major Products Formed:
Oxidation: 3-(3-methoxyphenyl)propionic acid.
Reduction: 3-(3-methoxyphenyl)propanol.
Substitution: Nitro derivatives, Bromo derivatives.
Scientific Research Applications
3-(3-Methoxyphenyl)propionaldehyde is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism by which 3-(3-Methoxyphenyl)propionaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may act as a ligand for certain receptors, binding to them and modulating their activity. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
3-(4-Methoxyphenyl)propionaldehyde
3-(2-Methoxyphenyl)propionaldehyde
3-(3,4-Dimethoxyphenyl)propionaldehyde
3-(3,5-Dimethoxyphenyl)propionaldehyde
Properties
IUPAC Name |
3-(3-methoxyphenyl)propanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-12-10-6-2-4-9(8-10)5-3-7-11/h2,4,6-8H,3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSGIRHXVDIZJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20465359 | |
Record name | 3-(3-METHOXYPHENYL)PROPIONALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20465359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40138-66-7 | |
Record name | 3-(3-METHOXYPHENYL)PROPIONALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20465359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.